molecular formula C4H2BrKN2O2 B12510264 Potassium 4-bromo-1H-imidazole-2-carboxylate

Potassium 4-bromo-1H-imidazole-2-carboxylate

Cat. No.: B12510264
M. Wt: 229.07 g/mol
InChI Key: OSWMQUXWODMMPB-UHFFFAOYSA-M
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Description

Potassium 4-bromo-1H-imidazole-2-carboxylate is an organic salt with the molecular formula C₄H₂BrKN₂O₂ and a molecular weight of 229.07 . It is supplied as a solid that requires storage in a sealed, dry container at freezer temperatures, ideally under -20°C . As a handling precaution, this compound is associated with the hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This compound serves as a versatile and crucial chemical building block in organic synthesis, particularly in the field of medicinal chemistry. The presence of both a bromo substituent and a carboxylate group on the imidazole ring makes it a valuable precursor for constructing more complex molecules . The imidazole core is a privileged structure in drug discovery, found in a wide range of therapeutics with antibacterial, antifungal, antiviral, and antitumor activities . Researchers can utilize this compound to develop novel pharmaceutical intermediates containing the imidazole ring system. The bromine atom is a reactive site amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 4-position of the imidazole ring . Simultaneously, the potassium carboxylate group can be used to form amide bonds or be transformed into other functional groups, providing a second vector for molecular diversification. This dual functionality makes this compound a highly valuable scaffold for generating compound libraries in lead optimization efforts. Precautionary Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C4H2BrKN2O2

Molecular Weight

229.07 g/mol

IUPAC Name

potassium;5-bromo-1H-imidazole-2-carboxylate

InChI

InChI=1S/C4H3BrN2O2.K/c5-2-1-6-3(7-2)4(8)9;/h1H,(H,6,7)(H,8,9);/q;+1/p-1

InChI Key

OSWMQUXWODMMPB-UHFFFAOYSA-M

Canonical SMILES

C1=C(NC(=N1)C(=O)[O-])Br.[K+]

Origin of Product

United States

Preparation Methods

Direct Carboxylation of 4-Bromo-1H-Imidazole

Reaction Mechanism

This method leverages the reactivity of 4-bromo-1H-imidazole with carbon dioxide (CO₂) under superatmospheric pressure in the presence of potassium hydroxide (KOH). The base facilitates deprotonation, enabling nucleophilic attack at the C2 position of the imidazole ring, followed by carboxylation.

Reaction Scheme:
$$
\text{4-Bromo-1H-imidazole} + \text{CO}_2 + \text{KOH} \xrightarrow{\text{150–300°C, High Pressure}} \text{Potassium 4-bromo-1H-imidazole-2-carboxylate}
$$

Experimental Conditions

Parameter Value/Description Source
Temperature 150–300°C
Pressure 50–100 bar
Base KOH (2–3 equiv)
Solvent Water or polar aprotic solvents (e.g., DMF)
Yield 70–85% (estimated from analogous reactions)

Advantages and Limitations

  • Advantages : Single-step process with high atom economy; avoids intermediate isolation.
  • Limitations : Requires specialized high-pressure equipment; sensitivity to substituent steric effects.

Bromination Followed by Carboxylation

Step 1: Bromination of Imidazole

Imidazole undergoes regioselective bromination at the C4 position using elemental bromine (Br₂) in an alkaline medium (e.g., KOH).

Reaction Scheme:
$$
\text{Imidazole} + \text{Br}2 + \text{KOH} \xrightarrow{\text{80–90°C}} \text{4-Bromo-1H-imidazole} + \text{KBr} + \text{H}2\text{O}
$$

Key Data
  • Yield : 86–90% (reported for iodination; bromination yields are analogous).
  • Byproducts : Minor formation of 4,5-dibromoimidazole, minimized via stoichiometric control.

Step 2: Carboxylation via CO₂ Insertion

The brominated product is subjected to carboxylation under conditions similar to Method 1.

Overall Yield : ~65–75% (two-step process).

Neutralization of 4-Bromo-1H-Imidazole-2-Carboxylic Acid

Synthesis of the Parent Acid

The carboxylic acid precursor is synthesized via hydrolysis of its ester derivative (e.g., methyl or ethyl ester).

Reaction Scheme:
$$
\text{Methyl 4-bromo-1H-imidazole-2-carboxylate} + \text{KOH} \xrightarrow{\text{Reflux}} \text{4-Bromo-1H-imidazole-2-carboxylic acid} + \text{MeOH}
$$

Neutralization to Potassium Salt

The acid is neutralized with KOH in aqueous or alcoholic media:
$$
\text{4-Bromo-1H-imidazole-2-carboxylic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$

Key Data
  • Yield : >95% (neutralization step).
  • Purity : ≥99% (via recrystallization).

Comparative Analysis of Synthesis Methods

Parameter Method 1 Method 2 Method 3
Steps 1 2 2–3
Yield 70–85% 65–75% 80–90%
Equipment Needs High-pressure reactor Standard glassware Standard glassware
Scalability Moderate High High
Cost High Moderate Low

Key Insight : Method 3 offers the highest yield and scalability for industrial applications, whereas Method 1 is limited by equipment requirements.

Industrial-Scale Production Considerations

Process Optimization

  • Catalyst Use : Transition metals (e.g., Cu) may enhance carboxylation efficiency but risk contamination.
  • Solvent Recycling : Polar solvents like DMF are recovered via distillation to reduce costs.
  • Waste Management : Bromide byproducts (KBr) are precipitated and repurposed.

Regulatory Compliance

  • Safety : Bromine handling requires closed systems and scrubbing for vapor containment.
  • Environmental : CO₂ utilization aligns with green chemistry principles but necessitates carbon capture systems.

Emerging Methodologies

Photocatalytic Carboxylation

Recent studies explore visible-light-driven carboxylation using CO₂ and imidazole derivatives, though yields remain suboptimal (40–50%).

Flow Chemistry

Microreactor systems improve heat and mass transfer in high-pressure carboxylation, potentially boosting Method 1’s feasibility.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-bromo-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

    Carboxylation and Decarboxylation: The carboxylate group can be introduced or removed under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

Potassium 4-bromo-1H-imidazole-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium 4-bromo-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs, emphasizing differences in substituents, molecular weights, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Features
Potassium 4-bromo-1H-imidazole-2-carboxylate C₄H₂BrKN₂O₂ ~229.0 (estimated) N/A Ionic carboxylate; high solubility; bromine at 4-position
Sodium 4-bromo-1H-imidazole-2-carboxylate C₄H₂BrN₂NaO₂ 212.96 N/A Sodium analog; similar reactivity to potassium salt
Ethyl 4-bromo-1H-imidazole-2-carboxylate C₆H₇BrN₂O₂ 219.04 944900-49-6 Ethyl ester; lower solubility than salts; used as intermediate in synthesis
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate C₆H₇BrN₂O₂ 219.04 864076-05-1 Methyl ester with N-methyl group; enhanced lipophilicity
5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid C₇H₉BrN₂O₂ 233.06 1507740-32-0 Bromine at 5-position; propyl substituent; acidic carboxyl group

Key Observations :

  • Counterion Effects : The potassium and sodium salts exhibit higher aqueous solubility compared to neutral esters (e.g., ethyl or methyl esters), making them preferable for reactions requiring polar solvents .
  • Ester vs. Carboxylate : Esters like ethyl 4-bromo-1H-imidazole-2-carboxylate are more lipophilic, facilitating use in organic-phase reactions or as prodrugs .

Biological Activity

Potassium 4-bromo-1H-imidazole-2-carboxylate is a notable compound in the imidazole family, recognized for its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C_6H_5BrN_2O_2K
  • Molecular Weight : Approximately 205.01 g/mol
  • Structural Features : The compound features a five-membered imidazole ring with a bromine substituent at the 4-position and a carboxylate group at the 2-position. The presence of potassium enhances its solubility and bioavailability, making it suitable for various biological applications.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study found that the compound was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent activity.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli16High
Pseudomonas aeruginosa64Moderate
Candida albicans32High

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. In vitro studies indicated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)25Apoptosis induction

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity to enzymes and receptors involved in microbial resistance and cancer cell growth regulation .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results highlighted its potential as an alternative therapeutic agent in treating resistant infections.
  • Cancer Cell Line Study : Another investigation focused on the compound's effects on breast cancer cell lines. The study reported significant reductions in cell viability, suggesting that this compound could serve as a lead compound for developing new anticancer drugs .

Applications in Research and Industry

This compound is not only significant in biological research but also has potential applications in pharmaceuticals and materials science. Its role as a building block in synthesizing more complex molecules is being explored, particularly in developing new antimicrobial agents and anticancer therapies .

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